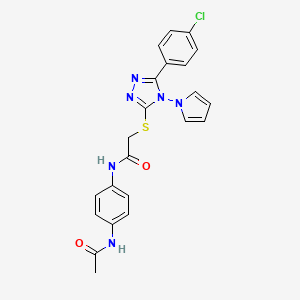

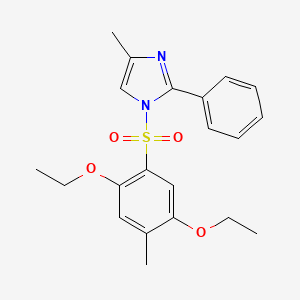

![molecular formula C22H27N3O4S2 B2373542 N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893098-09-4](/img/structure/B2373542.png)

N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a chemical compound with a complex structure . The IUPAC name for this compound is N-methyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

Physical And Chemical Properties Analysis

The compound has a molecular formula of C12H18N2O2S . Some of its physical and chemical properties include a density of 1.2±0.1 g/cm 3, boiling point of 420.7±47.0 °C at 760 mmHg, and a flash point of 208.2±29.3 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications

Synthesis and Electrophysiological Activity

Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, compounds sharing structural motifs with the compound of interest, has shown their potential as selective class III agents in cardiac electrophysiology. These compounds exhibit potency in vitro comparable to that of clinically trialed selective class III agents, indicating their potential utility in treating cardiac arrhythmias (Morgan et al., 1990).

Inhibition of Carbonic Anhydrase Isoforms

Novel acridine and bis acridine sulfonamides have been synthesized and investigated for their inhibitory activity against cytosolic carbonic anhydrase isoforms. This research highlights the importance of sulfonamide groups, a feature present in the compound of interest, in developing inhibitors for metalloenzymes involved in various physiological and pathological processes (Ulus et al., 2013).

Anti-inflammatory and Antiadhesive Properties

Studies have extended to heterocyclic compounds like benzo[b]thiophene-2-carboxamides, demonstrating their ability to inhibit the expression of adhesion molecules (E-selectin, ICAM-1, VCAM-1) on endothelium. This suggests potential applications of similar compounds in developing anti-inflammatory agents (Boschelli et al., 1995).

Electrophilic Amination and Cyclization

Electrophilic amination of carbanions using N-carboxamido oxaziridines has been explored, providing insights into synthetic strategies that could potentially apply to the modification or synthesis of compounds including the sulfonamide and carboxamide functionalities (Armstrong et al., 2000).

properties

IUPAC Name |

N-methyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S2/c1-14-5-4-12-25(13-14)31(28,29)16-10-8-15(9-11-16)20(26)24-22-19(21(27)23-2)17-6-3-7-18(17)30-22/h8-11,14H,3-7,12-13H2,1-2H3,(H,23,27)(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYLGNRUTLFWAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

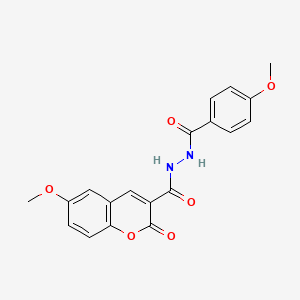

![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B2373465.png)

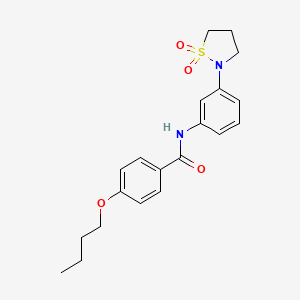

![(1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2373468.png)

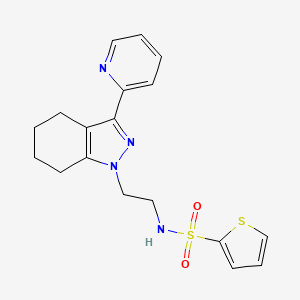

![ethyl 3-cyano-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2373470.png)

![(2Z)-2-[(3-fluorophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2373472.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-methylbenzoate](/img/structure/B2373476.png)

![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373482.png)